(3-Nitropyridin-2-yl)cyanamide
Overview
Description
“(3-Nitropyridin-2-yl)cyanamide” is a chemical compound with the molecular formula C6H4N4O2 and a molecular weight of 164.12 . It is available for purchase from various suppliers .
Molecular Structure Analysis
The molecular structure of “(3-Nitropyridin-2-yl)cyanamide” consists of a pyridine ring substituted with a nitro group at the 3-position and a cyanamide group at the 2-position . The molecular formula is C6H4N4O2 .Physical And Chemical Properties Analysis
“(3-Nitropyridin-2-yl)cyanamide” is a solid compound with a molecular weight of 164.12 . Further details about its physical and chemical properties, such as melting point, boiling point, and density, were not found in the available resources.Scientific Research Applications
Cycloaddition Chemistry
(3-Nitropyridin-2-yl)cyanamide: is utilized in cycloaddition reactions, which are cornerstone methods for constructing complex cyclic structures. This compound can act as a precursor for the synthesis of heterocycles, which are crucial in pharmaceuticals and agrochemicals .
Aminocyanation Reactions
In aminocyanation, (3-Nitropyridin-2-yl)cyanamide serves as a nitrogen source, introducing the cyano and amino functionalities simultaneously. This is particularly valuable in the synthesis of bioactive compounds and intermediates in medicinal chemistry .
Electrophilic Cyanide-Transfer Agents
The compound’s ability to transfer the cyanide group electrophilically allows for the modification of organic substrates. This application is significant in the development of nitrile-containing pharmaceuticals .
Radical Reaction Chemistry
(3-Nitropyridin-2-yl)cyanamide: can participate in radical reactions due to its NCN connectivity. This property is exploited in the synthesis of complex organic molecules, including natural products and polymers .
Coordination Chemistry
This compound exhibits unique coordination chemistry, forming complexes with transition metals. Such complexes have potential applications in catalysis and materials science .
Synthesis of Nitropyridines
(3-Nitropyridin-2-yl)cyanamide: is involved in the synthesis of nitropyridines, which are key intermediates in the production of agrochemicals, dyes, and corrosion inhibitors .
Pharmaceutical Research
Due to its structural features, (3-Nitropyridin-2-yl)cyanamide is a candidate for drug development, especially in designing compounds with potential anti-inflammatory and analgesic properties .
Material Science
The compound’s reactivity towards forming heterocyclic structures makes it a valuable entity in material science, particularly in creating novel organic semiconductors and photovoltaic materials .
Safety and Hazards
Mechanism of Action
Target of Action
Cyanamides, in general, have been known to interact with various biochemical targets, including enzymes and receptors .
Mode of Action
Cyanamides are known for their unique nitrogen-carbon-nitrogen (ncn) connectivity, which is dominated by an unusual duality of a nucleophilic sp3 -amino nitrogen and an electrophilic nitrile unit . This allows them to readily undergo [3 + 2] and [2 + 2 + 2] cycloadditions when exposed to suitable reacting partners, leading to the formation of five and six-membered ring heterocycles .
Biochemical Pathways
It’s worth noting that cyanamides can participate in various chemical reactions, leading to the formation of different compounds .
Pharmacokinetics
The molecular weight of (3-nitropyridin-2-yl)cyanamide is 16412 , which is within the optimal range for drug-like molecules, suggesting potential for good bioavailability.
Result of Action
The compound’s ability to undergo various chemical reactions suggests that it could potentially lead to a variety of biological effects .
properties
IUPAC Name |
(3-nitropyridin-2-yl)cyanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c7-4-9-6-5(10(11)12)2-1-3-8-6/h1-3H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGSWSQWGJKCDSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NC#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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